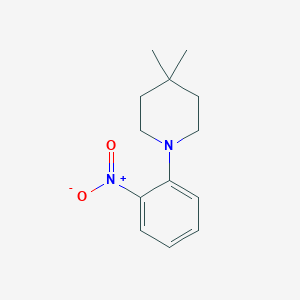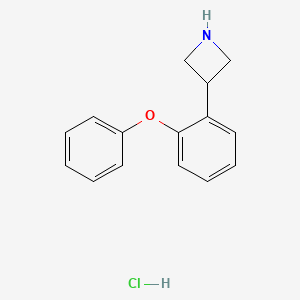
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with an ethyl group and a benzyl group containing a trifluoromethoxy substituent. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that can be leveraged in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group containing the trifluoromethoxy substituent can be introduced via a nucleophilic substitution reaction.
Ethylation: The final step involves the ethylation of the nitrogen atom on the piperidine ring using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties imparted by the trifluoromethoxy group.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine
- N-Ethyl-N-(2-(trifluoromethyl)benzyl)piperidin-4-amine
- N-Ethyl-N-(2-(methoxy)benzyl)piperidin-4-amine
Uniqueness
N-Ethyl-N-(2-(trifluoromethoxy)benzyl)piperidin-4-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C15H21F3N2O |
|---|---|
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
N-ethyl-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C15H21F3N2O/c1-2-20(13-7-9-19-10-8-13)11-12-5-3-4-6-14(12)21-15(16,17)18/h3-6,13,19H,2,7-11H2,1H3 |
Clave InChI |
OZHXSMYBGZMZPV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC=CC=C1OC(F)(F)F)C2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-morpholin-4-yl-methanone](/img/structure/B13719083.png)

![5,8-Dioxaspiro[3.4]octane-2-carbonyl chloride](/img/structure/B13719097.png)




![7-Bromo-5-methylpyrido[3,2-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B13719128.png)



![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

